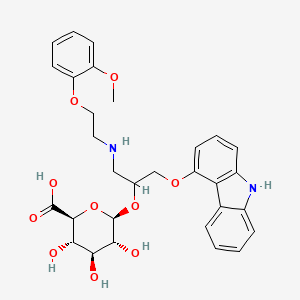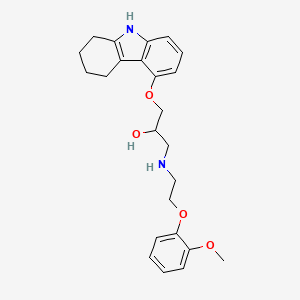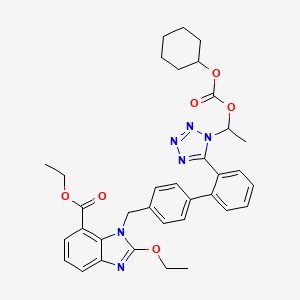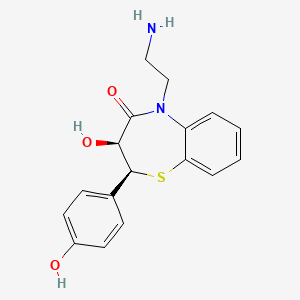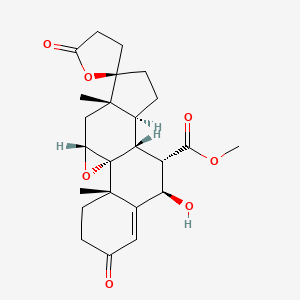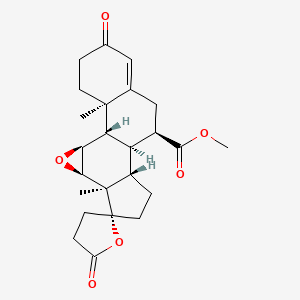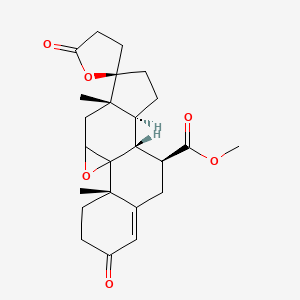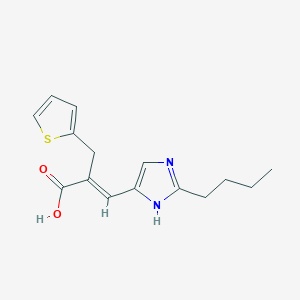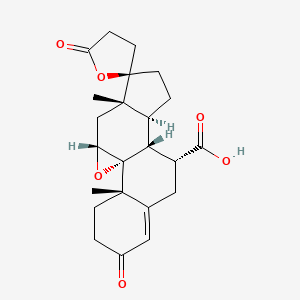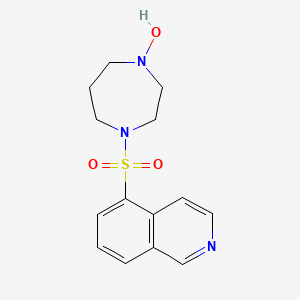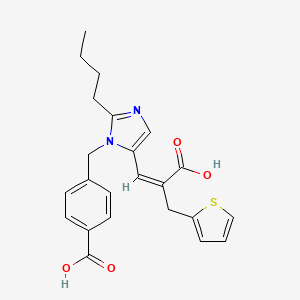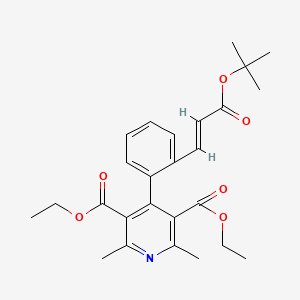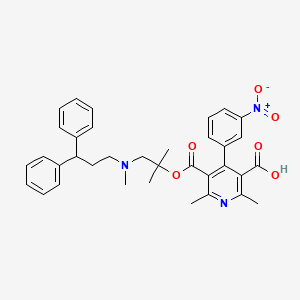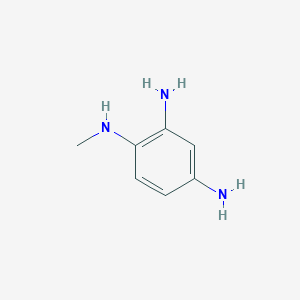
Bendamustine Related Impurity 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of potential bendamustine impurities, such as the bendamustine deschloro dimer, has been a subject of research to understand the chemical stability and potential degradation pathways of bendamustine. This impurity arises from the hydrolysis of bendamustine followed by intermolecular esterification, highlighting the importance of controlling and understanding impurity profiles for drug safety and efficacy (Yuan & Zhu, 2020).
Drug Stability
Research into the stability of bendamustine hydrochloride under stressed conditions revealed the formation of degradant impurities, which are crucial for developing analytical methods for quality control and ensuring the drug's stability throughout its shelf life (Chen et al., 2015). Similarly, a stability-indicating LC method has been developed for the estimation of bendamustine hydrochloride and its related impurities, underlining the significance of monitoring these impurities for maintaining the drug's quality (Kasa et al., 2014).
Anticancer Efficacy and Mechanisms
Bendamustine's efficacy in cancer treatment is partly attributed to its distinct pattern of cytotoxicity and unique mechanistic features compared to other alkylating agents. It activates DNA-damage stress response and apoptosis, among other mechanisms, suggesting that understanding and managing its impurities are essential for its therapeutic effectiveness (Leoni et al., 2008).
Improved Stability and Efficacy
Efforts to improve bendamustine's stability and anticancer efficacy through nano-architectural approaches, such as PEG-PLGA nanoparticulate formulations, indicate the ongoing need to address challenges related to the drug's stability and impurity profiles. Such research underscores the broader implications of impurity management for enhancing drug performance and patient outcomes (Khan et al., 2016).
Propriétés
IUPAC Name |
1-N-methylbenzene-1,2,4-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,10H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILHLCVBOALKHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n1-Methylbenzene-1,2,4-triamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

